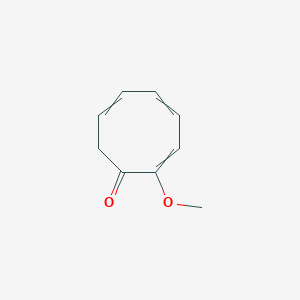
2-Methoxycycloocta-2,4,6-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxycycloocta-2,4,6-trien-1-one is an organic compound with a unique structure consisting of an eight-membered ring with three conjugated double bonds and a methoxy group attached to the ring
Vorbereitungsmethoden
The synthesis of 2-Methoxycycloocta-2,4,6-trien-1-one can be achieved through several methods. One common synthetic route involves the oxidation of cyclooctatetraene using selenium dioxide. This reaction typically requires specific conditions, such as elevated temperatures and the presence of a solvent like acetic acid . Another method involves the use of transition metal-catalyzed cycloaddition reactions, which can efficiently construct the cyclooctatriene ring system .
Analyse Chemischer Reaktionen
2-Methoxycycloocta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include bromine for electrophilic substitution and potassium hydroxide for ring contraction reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methoxycycloocta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study for understanding non-benzenoid aromatic systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxycycloocta-2,4,6-trien-1-one involves its interaction with various molecular targets. The compound’s aromatic ring system allows it to participate in electron transfer reactions, which can influence its reactivity and interactions with other molecules. The methoxy group also plays a role in stabilizing the compound’s structure and influencing its reactivity .
Vergleich Mit ähnlichen Verbindungen
2-Methoxycycloocta-2,4,6-trien-1-one can be compared to other similar compounds, such as:
Tropone: A seven-membered ring compound with three conjugated double bonds and a ketone group.
Tropolone: Similar to tropone but with an additional hydroxyl group.
Cyclooctatetraene: An eight-membered ring compound with four conjugated double bonds.
The uniqueness of this compound lies in its eight-membered ring structure with a methoxy group, which distinguishes it from other related compounds.
Eigenschaften
CAS-Nummer |
61173-48-6 |
|---|---|
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
2-methoxycycloocta-2,4,6-trien-1-one |
InChI |
InChI=1S/C9H10O2/c1-11-9-7-5-3-2-4-6-8(9)10/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
ASTNJMFEEJRLIZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)
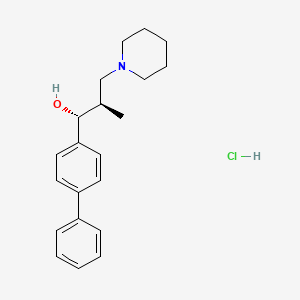
![2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-](/img/structure/B14596304.png)

![Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14596312.png)
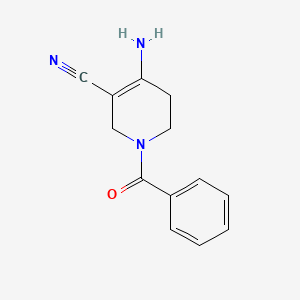
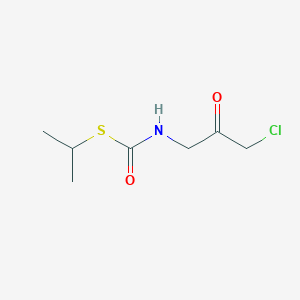
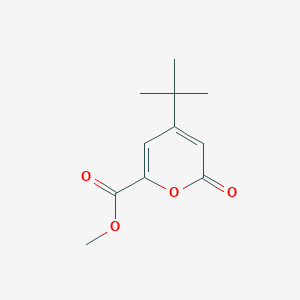
![N-[(Z)-(3-methylphenyl)methylideneamino]aniline](/img/structure/B14596348.png)
![1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one](/img/structure/B14596359.png)


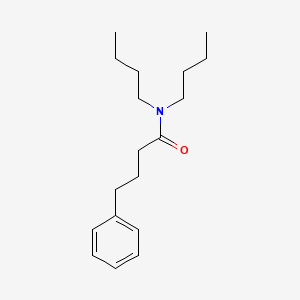
![Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate](/img/structure/B14596379.png)
